Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a chemical compound with the molecular formula and a molecular weight of 252.65 g/mol. It is classified under quinazoline derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals. The compound's structure features a chloromethyl group, which enhances its reactivity and potential for further chemical transformations.
The synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves several steps, including the formation of the quinazoline core followed by chloromethylation. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reaction and to characterize the final compound.
The molecular structure of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate can be represented by its structural formula, which includes a quinazoline ring system with a carboxylate ester functional group.
The compound exhibits a unique arrangement of atoms that contributes to its chemical properties and reactivity.
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate can participate in various chemical reactions due to its reactive chloromethyl group. Potential reactions include:
These reactions are generally carried out in organic solvents and may require catalysts or specific temperature conditions to optimize yields.
The mechanism of action for methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate primarily revolves around its ability to interact with biological molecules through nucleophilic substitution reactions. The chloromethyl group facilitates these interactions, allowing the compound to bind to target sites within biological systems, potentially leading to therapeutic effects.
The compound is sensitive to moisture and should be stored in a dry environment. Its reactivity is influenced by the presence of both the chloromethyl and carboxylate functional groups, making it versatile for further chemical modifications.
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate has significant potential in scientific research, particularly in medicinal chemistry. Its derivatives are explored for:
Quinazolinone derivatives represent a structurally diverse class of nitrogen-containing heterocycles that have emerged as privileged scaffolds in pharmaceutical development. Characterized by a fused bicyclic system consisting of a benzene ring fused with a pyrimidinone ring, these compounds exhibit exceptional versatility in drug design. The inherent molecular architecture allows for extensive structural modifications at multiple positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Quinazolinones serve as bioisosteres for purine bases, facilitating interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions [6].
The therapeutic significance of this scaffold is evidenced by its presence in over 200 natural products and numerous FDA-approved drugs. Quinazolinone derivatives demonstrate broad-spectrum bioactivities, including antitumor, antifungal, antibacterial, anti-inflammatory, and antiviral effects. Specific derivatives target critical enzymes involved in disease pathogenesis, such as tyrosine kinases involved in cancer progression and folic acid cycle enzymes essential for cellular metabolism. The structural plasticity of the quinazolinone core enables the development of selective inhibitors against clinically validated targets while maintaining favorable toxicity profiles in normal cells [6] [8].
Table 1: Biologically Active Quinazolinone Derivatives and Their Therapeutic Applications
Compound Name | Biological Activity | Molecular Target | Therapeutic Area |
---|---|---|---|
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate | Antiproliferative | Methionine synthase | Cancer |
3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone | Antimalarial | Unknown | Infectious diseases |
2-Methyl-3-alkyl-6-nitro-4-(3H)quinazolinones | Enzyme inhibition | Folic acid cycle | Metabolic disorders |
2-Chloro-4-oxo-3,4-dihydroquinazoline derivatives | Anticancer | Dihydrofolate reductase | Oncology |
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate (CAS: 1140964-67-5) possesses a distinctive molecular framework characterized by three critical functional elements: (1) a chloromethyl group at position 2, (2) a fused 4-oxo-3,4-dihydroquinazoline core, and (3) a methyl ester at the 6-carboxyl position. This configuration yields a multifunctional scaffold with balanced lipophilicity (LogP: 1.31) and polarity (polar surface area: 68 Ų), enabling favorable membrane permeability while maintaining water solubility necessary for biological interactions [4].
The compound's reactivity profile stems from the strategic positioning of the electrophilic chloromethyl group adjacent to the electron-withdrawing quinazolinone system. This arrangement creates a reactive center susceptible to nucleophilic displacement reactions, facilitating straightforward derivatization. The methyl ester at the 6-position provides an additional site for chemical modification through hydrolysis or transesterification, while the lactam moiety offers hydrogen-bonding capabilities critical for target binding. The molecular weight of 253 Da and presence of three rotatable bonds confer sufficient structural flexibility for optimal target engagement without compromising metabolic stability [4] [5].
The chloromethyl substituent serves as a versatile synthetic handle for generating structurally diverse analogs through nucleophilic substitution reactions. This functionality readily undergoes reactions with:
The methyl ester group enables additional transformations including hydrolysis to carboxylic acids (yielding molecular weight 239 Da), amidation with diverse amines, or reduction to alcohols. These derivatization pathways facilitate rapid structure-activity relationship (SAR) exploration and prodrug development. The synthetic tractability is evidenced by commercial availability of the compound from multiple suppliers (Angene International, Angel Pharmatech, Advanced ChemBlocks) in research quantities (100mg-1g) [4] [5].
Table 2: Synthetic Routes to Quinazolinone Derivatives
Method | Starting Materials | Conditions | Key Advantages | Reference |
---|---|---|---|---|
Niementowski synthesis | Anthranilic acid + formamide | 130°C, open container | Single-step, high yielding | [6] |
Povarov imino Diels-Alder | Aniline + ethyl glyoxylate | CuBr₂ catalysis, toluene reflux | Stereoselective | [6] |
Microwave-assisted | Anthranilic acid derivatives | Microwave irradiation | Reduced reaction time (minutes) | [6] |
Metal-catalyzed cyclization | 2-Aminobenzoic acid + amines | SiCl₄/Na reduction | Functional group tolerance | [6] |
Three-component condensation | Benzaldehyde + isatoic anhydride + phenylhydrazine | Triethanolamine/NaCl, aqueous media | Eco-friendly | [6] |
This chloromethyl-functionalized quinazolinone serves as a key intermediate in developing targeted therapeutics, particularly anticancer agents. Its structural similarity to pteridine systems enables mimicry of folic acid cofactors, making it valuable for designing inhibitors of folate-dependent enzymes. Molecular modeling studies demonstrate effective docking within the methyltetrahydrofolate (MTHF) binding domain of methionine synthase (MetS), an enzyme overexpressed in prostate and breast cancer cells [8].
The molecular dimensions (approximately 9.2 × 5.7 Å) and hydrogen-bonding pattern (one donor, three acceptors) complement the hydrophobic pocket of MetS, with the chloromethyl group positioned for covalent interaction with nucleophilic residues. This strategic targeting exploits the methionine dependency of tumor cells while sparing normal cells. Derivatives bearing this scaffold have shown promising IC₅₀ values (e.g., 20 µg/mL against PC-3 prostate cancer cells) through selective inhibition of one-carbon transfer pathways essential for tumor DNA synthesis [8] [6].
Beyond oncology applications, the core structure serves as a multivalent scaffold for kinase inhibitor development. The planar quinazolinone system facilitates ATP-competitive binding to kinase domains, while the chloromethyl group enables structure-based optimization for selectivity enhancement. This versatility has generated interest in developing next-generation therapeutics targeting inflammatory pathways, infectious diseases, and CNS disorders through rational modification of this privileged scaffold [10] [6].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8